molecular formula C11H16O B1199595 5-Phenylpentan-2-ol CAS No. 2344-71-0

5-Phenylpentan-2-ol

Cat. No. B1199595
M. Wt: 164.24 g/mol
InChI Key: ZFVFQRLBTBBQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06458796B1

Procedure details

In one portion, 3.6 ml (4.72 g, 23.7 mmol) of 3-phenylpropyl bromide are added to a suspension of 5.2 g (213 mmol) of magnesium in 30 ml of diethyl ether. A further 30 ml (39.3 g, 197 mmol) of 3-phenylpropyl bromide are added dropwise at such a rate that constant reflux is maintained. After the addition has ended, the mixture is diluted with 100 ml of diethyl ether and refluxed for 30 min. The mixture is diluted with a further 80 ml of diethyl ether and cooled to −78° C. A solution, of a temperature of 0° C., of 19 ml of acetaldehyde in 50 ml of ether is added dropwise, and the reaction mixture is stirred at −78° C. for 2 hours and warmed to room temperature. 50 ml of saturated NH4Cl solution are added and the organic phase is extracted with 1N HCl and saturated NaHCO3 solution and dried over Na2SO4. Removal of the solvent gives 33.4 g (95%) of a slightly yellow oil.
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Mg].[CH:12](=[O:14])[CH3:13].[NH4+].[Cl-]>C(OCC)C>[C:1]1([CH2:7][CH2:8][CH2:9][CH:12]([OH:14])[CH3:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCCBr
Name
Quantity
5.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCCBr
Step Three
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
that constant reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted with 1N HCl and saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gives 33.4 g (95%) of a slightly yellow oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)CCCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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